molecular formula C16H20ClNO4 B2417632 Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate CAS No. 795290-96-9

Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate

Cat. No. B2417632
CAS RN: 795290-96-9
M. Wt: 325.79
InChI Key: HEJSPLIPYFBNBB-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a chloroacetyl group, an ethoxyphenyl group, and an amino group. These functional groups could potentially allow for various chemical reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, solubility, and stability would depend on the exact structure of the compound. These properties could be determined experimentally .

Scientific Research Applications

Structural Insights and Interactions

  • N⋯π and O⋯π Interactions : Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique N⋯π interaction, forming a zigzag double-ribbon through two C–H⋯N and two C–H⋯O hydrogen bonds. Another similar compound showcases rare nonhydrogen bonding interactions of N⋯π and O⋯π types, forming a 1-D double-column structure (Zhang et al., 2011) (Zhang et al., 2012).

Synthesis and Chemical Reactions

  • Novel Synthesis Processes : A novel process for synthesizing Methyl 2-chloro-5-(ethoxycarbonylamino) benzoate through a series of reactions was detailed, showcasing the versatility of similar compounds in chemical synthesis (Liu Ai-ju, 2015).
  • Optical Nonlinear Properties : The optical nonlinear refractive index and optical limiting properties of compounds similar to Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate were studied, suggesting potential applications in optical devices (Abdullmajed et al., 2021).

Crystal Structure and Material Properties

  • Crystal Packing : The crystal structure of certain analogs of Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate reveals unique packing patterns, facilitated by weak intermolecular C—H⋯O hydrogen bonding, offering insights into the material properties of these compounds (He, 2010).

Chemical Reactions and Properties

  • Reactivity and Stereochemistry : Ethyl 3-aminobut-2-enoates show high regio- and stereoselectivity in addition to 2-substituted 3-nitro-2H-chromenes, highlighting the specificity of reactions involving such compounds and the potential for tailored synthesis (Korotaev et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to predict the specific mechanism of action .

Safety and Hazards

As with any chemical compound, handling “Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate” would require appropriate safety measures. This typically includes wearing personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

ethyl (E)-4-chloro-2-[N-(4-ethoxyphenyl)-C-methylcarbonimidoyl]-3-hydroxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-4-21-13-8-6-12(7-9-13)18-11(3)15(14(19)10-17)16(20)22-5-2/h6-9,19H,4-5,10H2,1-3H3/b15-14+,18-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDSLMFQBDDCGC-LTBAWKKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C(C)C(=C(CCl)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C(C)/C(=C(/CCl)\O)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate

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